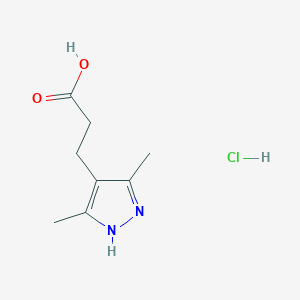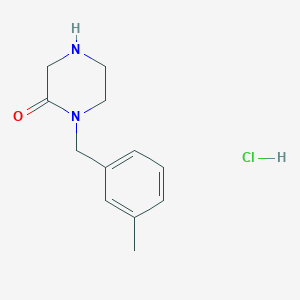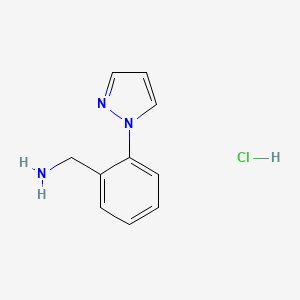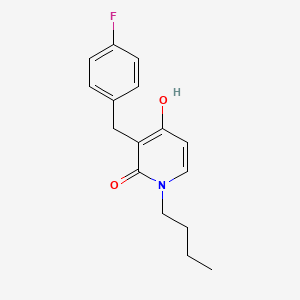
1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-Fluorobenzyl 1-butyl-3-hydroxy-2-pyridinone (FBH-1), is a small molecule that has been studied extensively as a potential therapeutic agent for a variety of diseases. FBH-1 has been studied as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. FBH-1 has also been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, FBH-1 has been studied as a potential treatment for diabetes and obesity.
Scientific Research Applications
Pharmaceutical Synthesis
1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone: serves as a precursor in the synthesis of biologically active molecules. Its structure is conducive to modifications that can lead to the creation of new pharmacophores. The presence of a hydroxyl group and a fluorobenzyl moiety offers multiple sites for chemical reactions, making it a versatile starting point for the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties .
Multicomponent Reactions (MCRs)
This compound can participate in MCRs, which are efficient and sustainable synthetic strategies in medicinal chemistry. MCRs allow for the rapid assembly of complex molecules from simpler components, often with high yield and selectivity. The fluorobenzyl group in 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can engage in various bond-forming reactions, contributing to the diversity of the resulting pharmacologically active compounds .
Organofluorine Chemistry
In organofluorine chemistry, the fluorine atom imparts unique properties to organic compounds, such as increased stability and lipophilicity, which are desirable in drug molecules. The fluorobenzyl group in this compound can enhance its binding affinity to biological targets, potentially leading to more effective medications .
Biological Activity Modulation
The structural features of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone make it a candidate for modification into compounds that can modulate biological activity. Its indole-like structure is similar to that found in many natural products and pharmaceuticals, which means it could be transformed into molecules with antioxidant, antimicrobial, or protein kinase inhibitory activities .
Mechanism of Action
Target of Action
The primary target of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as FUB-144, is the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
FUB-144 acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, FUB-144 binds to the CB1 receptor and activates it, leading to various changes in the body’s physiological processes .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .
Result of Action
The activation of the CB1 receptor by FUB-144 can lead to a variety of effects at the molecular and cellular level. These effects can include changes in the release of neurotransmitters, alterations in pain perception, and modifications in mood and appetite . The specific effects can vary greatly depending on the individual and the context of use .
Action Environment
The action, efficacy, and stability of FUB-144 can be influenced by various environmental factors. These can include the presence of other substances, the individual’s physiological state, and the specific context of use . .
properties
IUPAC Name |
1-butyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-3-9-18-10-8-15(19)14(16(18)20)11-12-4-6-13(17)7-5-12/h4-8,10,19H,2-3,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSZOAGSRWDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
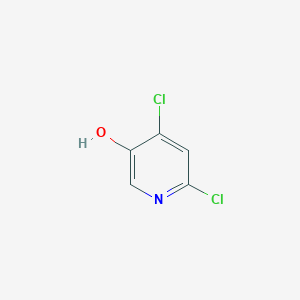
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
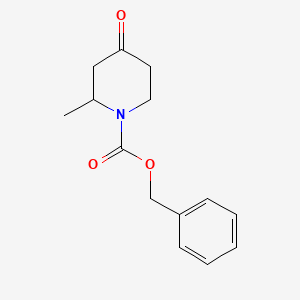
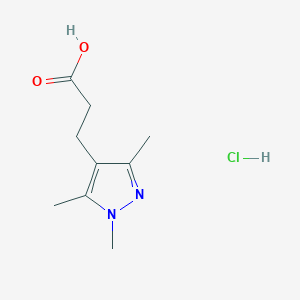
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)
